molecular formula C20H20N4O6 B12450322 N,N'-cyclohexane-1,2-diylbis(3-nitrobenzamide)

N,N'-cyclohexane-1,2-diylbis(3-nitrobenzamide)

Cat. No.: B12450322
M. Wt: 412.4 g/mol
InChI Key: WZNGSCLDBFLJEE-UHFFFAOYSA-N
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Description

3-NITRO-N-[2-(3-NITROBENZAMIDO)CYCLOHEXYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-N-[2-(3-NITROBENZAMIDO)CYCLOHEXYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration of Benzamide: The initial step involves the nitration of benzamide to introduce nitro groups. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of Cyclohexyl Derivative: The nitrated benzamide is then reacted with cyclohexylamine to form the cyclohexyl derivative. This step may require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

    Amidation Reaction: The final step involves the amidation reaction between the cyclohexyl derivative and another molecule of nitrated benzamide to form the target compound. This step may be carried out in the presence of a base such as triethylamine to promote the reaction.

Industrial Production Methods

Industrial production of 3-NITRO-N-[2-(3-NITROBENZAMIDO)CYCLOHEXYL]BENZAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-N-[2-(3-NITROBENZAMIDO)CYCLOHEXYL]BENZAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups such as halogens or alkyl groups.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.

Major Products Formed

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or alkylated derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-NITRO-N-[2-(3-NITROBENZAMIDO)CYCLOHEXYL]BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-NITRO-N-[2-(3-NITROBENZAMIDO)CYCLOHEXYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, modulation of signaling pathways, and induction of cellular responses such as apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-NITROBENZAMIDE: A simpler analog with similar nitro and benzamide groups but lacking the cyclohexyl moiety.

    3-NITRO-N-(3-(3-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE: A structurally related compound with additional aromatic rings and nitro groups.

Uniqueness

3-NITRO-N-[2-(3-NITROBENZAMIDO)CYCLOHEXYL]BENZAMIDE is unique due to the presence of both cyclohexyl and benzamide moieties, which contribute to its distinct chemical properties and potential applications. The combination of these structural features allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N4O6

Molecular Weight

412.4 g/mol

IUPAC Name

3-nitro-N-[2-[(3-nitrobenzoyl)amino]cyclohexyl]benzamide

InChI

InChI=1S/C20H20N4O6/c25-19(13-5-3-7-15(11-13)23(27)28)21-17-9-1-2-10-18(17)22-20(26)14-6-4-8-16(12-14)24(29)30/h3-8,11-12,17-18H,1-2,9-10H2,(H,21,25)(H,22,26)

InChI Key

WZNGSCLDBFLJEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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